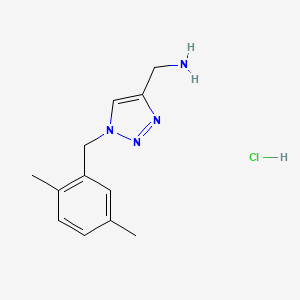

(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Description

This compound is a 1,2,3-triazole derivative featuring a methanamine group at position 4 and a 2,5-dimethylbenzyl substituent at position 1 of the triazole ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and materials science research. While direct structural data for this compound are absent in the provided evidence, its properties can be inferred from structurally related triazole derivatives. Synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation .

Properties

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.ClH/c1-9-3-4-10(2)11(5-9)7-16-8-12(6-13)14-15-16;/h3-5,8H,6-7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYYUCVEIAQXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions can target the triazole ring or the benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium azide or alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield a benzaldehyde derivative, while reduction of the triazole ring could lead to a dihydrotriazole compound.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

- Aromatic vs. Aliphatic Substituents: The 2,5-dimethylbenzyl group in the target compound increases lipophilicity compared to aliphatic substituents like oxetane (polar) or butenyl (non-polar). This aromatic substitution may enhance membrane permeability in biological systems but reduce aqueous solubility .

Salt Forms :

Synthetic Flexibility :

- Biological Relevance: The oxazoline-containing derivative () demonstrates utility in amino acid synthesis, while the oxetane derivative () is highlighted as a drug discovery scaffold .

Biological Activity

(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : [1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine; hydrochloride

- Molecular Formula : CHClN

- Molecular Weight : 252.74 g/mol

- CAS Number : 2176069-53-5

The biological activity of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride exhibits significant activity against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies indicate that this triazole derivative may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| MCF-7 | 25 | G0/G1 phase arrest |

| HeLa | 30 | G2/M phase arrest |

Case Studies

A recent study explored the effects of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride on human cancer cell lines. The researchers found that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Study Findings:

- Apoptosis Markers : Increased levels of caspase-3 and PARP cleavage were observed.

- Cell Viability Assay : A reduction in viability by over 50% was noted at concentrations above 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.